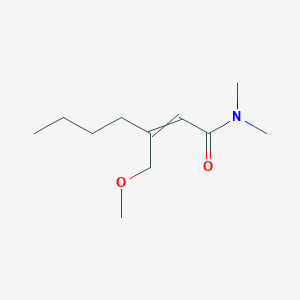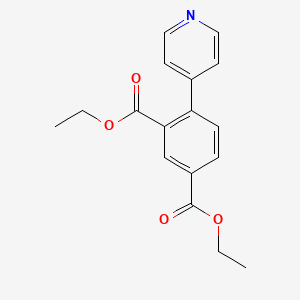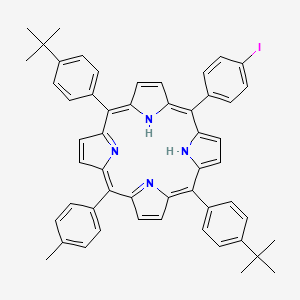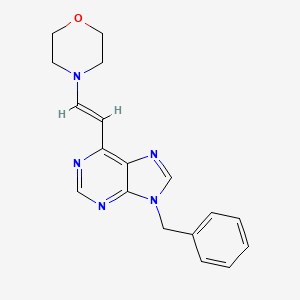![molecular formula C15H17N5 B14179030 9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole CAS No. 872407-32-4](/img/structure/B14179030.png)
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole is a compound that features a tetrazole ring and a tetrahydrocarbazole moiety. Tetrazoles are nitrogen-rich heterocycles known for their electron-donating and electron-withdrawing properties, which make them valuable in various chemical and biological applications .
Vorbereitungsmethoden
The synthesis of 9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole can be approached through several methods. One common route involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often utilize eco-friendly approaches such as the use of water as a solvent, moderate conditions, and non-toxic reagents to achieve good yields .
Analyse Chemischer Reaktionen
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrahydrocarbazole moiety.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring. Common reagents used in these reactions include molecular iodine, ammonia, and sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Explored for its potential as a drug candidate due to its bioisosteric properties.
Industry: Utilized in the development of new materials and as a platform for virtual screening.
Wirkmechanismus
The mechanism of action of 9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole involves its interaction with various molecular targets and pathways. The tetrazole ring can stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions . This compound can interact with enzymes and receptors via non-covalent interactions, leading to a wide range of biological effects .
Vergleich Mit ähnlichen Verbindungen
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole can be compared with other tetrazole-containing compounds, such as:
5-phenyl-1H-tetrazole: Known for its high acidic nature and resonance stabilization.
2,5-di(2H-tetrazol-5-yl)terephthalic acid: Used in the synthesis of metal-organic frameworks.
4-[2’-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl]benzoic acid derivatives: Investigated for their antibacterial and anticancer activities. The uniqueness of this compound lies in its combination of the tetrazole ring and tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
872407-32-4 |
|---|---|
Molekularformel |
C15H17N5 |
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C15H17N5/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)20(13)10-9-15-16-18-19-17-15/h1,3,5,7H,2,4,6,8-10H2,(H,16,17,18,19) |
InChI-Schlüssel |
UIGRFRIPXUPBJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)



![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)

